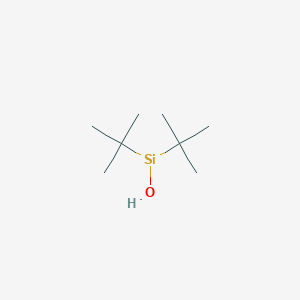

Ditert-butyl(hydroxy)silicon

Description

Contextualization within Bulky Organosilicon Compounds

The chemistry of organosilicon compounds is significantly modulated by the steric and electronic effects of the substituents on the silicon atom. The introduction of bulky alkyl or aryl groups, such as the tert-butyl group, creates a sterically crowded environment around the silicon center. wikipedia.orgresearchgate.net This steric hindrance is a critical factor that differentiates the chemistry of silicon from that of carbon. While carbon-carbon bonds are shorter and stronger, silicon-carbon bonds are longer (approximately 1.89 Å versus 1.54 Å for C-C) and weaker. wikipedia.org The presence of bulky substituents on silicon can protect the reactive center from certain chemical reactions that would otherwise readily occur. researchgate.net

The tert-butyl groups in di-tert-butyl(hydroxy)silicon play a crucial role in stabilizing the molecule. For instance, the related compound di-tert-butyl peroxide is one of the most stable organic peroxides due to the bulky nature of the tert-butyl groups. wikipedia.org This stabilizing effect is also observed in organosilicon compounds, where bulky substituents can make certain compounds isolable under normal conditions. researchgate.net The steric strain imparted by the tert-butyl groups in di-tert-butyldichlorosilane (B93958), a precursor to the title compound, leads to a widening of the C-Si-C bond angle by approximately 11.1° compared to dichlorodimethylsilane. chemicalbook.com This structural alteration is a direct consequence of the steric demands of the tert-butyl groups and has profound implications for the reactivity of the molecule.

Historical Perspective on Sterically Hindered Silanols and their Derivatives

The journey into the world of silanols began in 1871 when Albert Ladenburg reported the first isolated example, triethylsilanol (B1199358) (Et₃SiOH), which he prepared through the hydrolysis of triethyl-ethoxysilane. wikipedia.org However, the systematic study of organosilicon compounds, and by extension silanols, was pioneered by Frederic S. Kipping at the beginning of the 20th century. wikipedia.org Kipping's extensive work with Grignard reagents to form alkyl and aryl silanes laid the foundation for much of what is known today about organosilicon chemistry. wikipedia.org

The development of sterically hindered silanols is a more recent chapter in this history. The realization that bulky substituents could be used to kinetically stabilize otherwise reactive species opened up new avenues in organosilicon chemistry. Research in the mid-20th century began to explore the effects of steric hindrance in highly substituted organosilicon compounds. acs.orgacs.org The synthesis of stable silanols, which have a tendency to undergo self-condensation to form siloxanes, became more feasible with the introduction of sterically demanding groups. researchgate.net This is because the bulky groups can hinder the approach of another silanol (B1196071) molecule, thus preventing or slowing down the condensation reaction. The synthesis of diols protected by the di-tert-butylsilylene group, for example, highlights the utility of these bulky moieties in controlling chemical reactions. chemicalbook.com The ability to synthesize and isolate sterically hindered silanols has been crucial for their application in various fields, including their use as protecting groups in organic synthesis. nih.govchemsrc.com

Significance of Silicon-Oxygen Bonds in Modern Chemical Research

The silicon-oxygen (Si-O) bond is a fundamental linkage in both inorganic and organic chemistry, forming the backbone of a vast array of materials from minerals to synthetic polymers. wikipedia.org The Si-O single bond is notably strong, with a bond energy significantly higher than that of a carbon-oxygen single bond. wikipedia.org This inherent strength contributes to the thermal stability of many organosilicon compounds. wikipedia.org

In modern chemical research, the Si-O bond is of paramount importance for several reasons:

Formation of Stable Polymers: The propensity of silanols to form Si-O-Si linkages through condensation is the basis for the production of silicones, a versatile class of polymers with applications ranging from sealants and lubricants to medical implants. wikipedia.org

Protecting Group Chemistry: The reversible formation of Si-O bonds is a cornerstone of protecting group strategy in organic synthesis. Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide, are widely used to temporarily mask the reactivity of hydroxyl groups. thieme-connect.com The stability of the silyl ether can be tuned by varying the steric bulk of the substituents on the silicon atom, with bulkier groups like tert-butyl providing greater stability. researchgate.netchemsrc.com

Surface Modification: The surface of silica (B1680970) and silicates is covered with silanol groups (Si-OH). wikipedia.org These groups can be chemically modified, for example, through reactions with organosilanes, to alter the surface properties. This is a key principle in chromatography, where "end-capping" of residual silanols on silica-based stationary phases is crucial for improving separation performance. acs.org

Catalysis and Materials Science: The unique properties of the Si-O bond are exploited in the design of novel catalysts and materials. Silanols and their derivatives are used in the synthesis of silsesquioxanes, which are cage-like molecules with applications in nanotechnology and materials science. researchgate.net The ability of silanols to form hydrogen-bonded networks also makes them interesting for applications in supramolecular chemistry. researchgate.net

Research Findings on Di-tert-butyl-substituted Silanes

Detailed research has been conducted on various di-tert-butyl-substituted silanes, which serve as precursors or are closely related to di-tert-butyl(hydroxy)silicon. The physical properties of some of these compounds are summarized in the table below.

| Property | Di-tert-butyldichlorosilane | Di-tert-butyl(diiodo)silane | Di-tert-butyl peroxide |

| CAS Number | 18395-90-9 chemicalbook.com | 75544-11-5 evitachem.com | 110-05-4 wikipedia.org |

| Molecular Formula | C₈H₁₈Cl₂Si chemicalbook.com | C₈H₁₈I₂Si evitachem.com | C₈H₁₈O₂ wikipedia.org |

| Molecular Weight | 213.22 g/mol chemicalbook.com | 396.12 g/mol evitachem.com | 146.230 g/mol wikipedia.org |

| Boiling Point | 190 °C at 729 mmHg chemicalbook.com | Not specified | 109-111 °C wikipedia.org |

| Melting Point | -15 °C chemicalbook.com | Not specified | -40 °C wikipedia.org |

| Density | 1.009 g/cm³ chemicalbook.com | Not specified | 0.796 g/cm³ wikipedia.org |

The synthesis of di-tert-butyl(hydroxy)silicon can be conceptually approached through established methods for silanol synthesis, primarily through the hydrolysis of a corresponding halosilane, such as di-tert-butylchlorosilane (B1588140), or through the oxidation of di-tert-butylsilane (B1239941). wikipedia.orgthieme-connect.de The significant steric hindrance provided by the two tert-butyl groups would be expected to make the silanol relatively stable towards self-condensation.

Properties

CAS No. |

56310-22-6 |

|---|---|

Molecular Formula |

C8H19OSi |

Molecular Weight |

159.32 g/mol |

InChI |

InChI=1S/C8H19OSi/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |

InChI Key |

UOSIVJJPCPLGRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Ditert Butyl Hydroxy Silicon and Its Precursors

Direct Synthetic Routes to Ditert-butyl(hydroxy)silicon

Direct synthetic strategies to obtain di-tert-butyl(hydroxy)silicon primarily involve the formation of the Si-OH bond through either dehydrogenative coupling or hydrolysis of suitable precursors.

A potential route to di-tert-butyl(hydroxy)silicon involves the hydroxide-catalyzed dehydrogenative coupling of a hydrosilane with a hydroxyl source. This approach is based on the reaction of a compound containing a Si-H bond with a compound containing an O-H bond, in this case, water, to form a Si-O bond and hydrogen gas. While specific literature detailing the direct synthesis of di-tert-butyl(hydroxy)silicon via this method is not abundant, the general principle has been demonstrated. For instance, sodium hydroxide (B78521) has been used as a catalyst for the dehydrocoupling of benzyl (B1604629) alcohol with di-tert-butylsilane (B1239941) to produce benzyloxy di-tert-butylsilane sigmaaldrich.com. This suggests that a similar reaction with water could potentially yield di-tert-butyl(hydroxy)silicon.

The proposed reaction would proceed as follows:

(t-Bu)₂SiH₂ + H₂O --(NaOH catalyst)--> (t-Bu)₂Si(H)OH + H₂

Further reaction could potentially lead to the formation of di-tert-butylsilanediol:

(t-Bu)₂Si(H)OH + H₂O --(NaOH catalyst)--> (t-Bu)₂Si(OH)₂ + H₂

The reactivity in such a process is influenced by the steric bulk of the substituents on the silicon atom.

A more common and direct method for the synthesis of silanols is the hydrolysis of the corresponding halosilanes. In the case of di-tert-butyl(hydroxy)silicon, the precursor would be a di-tert-butylhalosilane, such as di-tert-butyldichlorosilane (B93958). The hydrolysis of di-tert-butyldichlorosilane would be expected to yield di-tert-butylsilanediol, which contains two hydroxyl groups. The reaction of di-tert-butyldichlorosilane with nucleophiles like alcohols is a known process scbt.com.

The hydrolysis reaction can be represented as:

(t-Bu)₂SiCl₂ + 2H₂O → (t-Bu)₂Si(OH)₂ + 2HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The bulky tert-butyl groups on the silicon atom influence the reactivity and stability of the resulting silanediol.

Scaling up the synthesis of di-tert-butyl(hydroxy)silicon requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the hydrolysis of di-tert-butyldichlorosilane :

Heat Management: The hydrolysis of chlorosilanes is often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction rate and prevent side reactions.

Reagent Addition: Controlled addition of water or the chlorosilane is necessary to manage the reaction exotherm.

Byproduct Removal: The removal of hydrochloric acid is critical. This is typically achieved by using a stoichiometric amount of a base or by performing the reaction in a biphasic system where the acid is partitioned into an aqueous layer.

Purification: Purification of the final product may involve crystallization or distillation, which needs to be optimized for large-scale production.

For the hydroxide-catalyzed dehydrogenative coupling :

Catalyst Loading and Removal: The optimal catalyst concentration needs to be determined for large-scale batches. Efficient removal of the catalyst from the final product is also a key consideration.

Hydrogen Gas Management: The reaction produces flammable hydrogen gas, which requires proper ventilation and safety precautions, especially on an industrial scale.

Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and ease of workup.

The synthesis of the precursor, di-tert-butyldichlorosilane, often involves Grignard reagents, which also have specific scale-up challenges, including the handling of flammable solvents and the management of exothermic reactions acs.org. Continuous flow chemistry is being explored as a method to mitigate some of the hazards associated with large-scale Grignard reactions aiche.orgchemrxiv.org.

Synthesis of Key Intermediates and Related Compounds

The synthesis of di-tert-butyl(hydroxy)silicon often relies on the availability of key precursors, namely di-tert-butylchlorosilane (B1588140) and di-tert-butylsilyl ditriflate.

Di-tert-butyldichlorosilane is a key intermediate that can be prepared through the reaction of a silicon source with a tert-butylating agent. A common method involves the use of a Grignard reagent.

A patented method describes the synthesis of di-tert-butyldichlorosilane starting from magnesium chips and tert-butyl chloride to form the tert-butylmagnesium chloride Grignard reagent. This is then reacted with a chlorosilane tcichemicals.com. The reaction can be summarized as follows:

Grignard Reagent Formation: 2 t-BuCl + 2 Mg → 2 t-BuMgCl

Reaction with Silicon Tetrachloride: 2 t-BuMgCl + SiCl₄ → (t-Bu)₂SiCl₂ + 2 MgCl₂

The reaction conditions, such as solvent (e.g., oxolane) and temperature, are controlled to optimize the yield and purity of the product tcichemicals.com. The use of tetrahydrofuran (B95107) (THF) as a solvent is also common in Grignard reactions with chlorosilanes, and it has been noted that reactions in THF are significantly faster than in diethyl ether nih.gov.

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference |

| Magnesium, tert-butyl chloride, Trichlorosilane | Oxolane, Palladium on carbon | 50-52 °C for Grignard formation; Catalytic chlorination | Di-tert-butyldichlorosilane | tcichemicals.com |

Di-tert-butylsilyl ditriflate is a highly reactive silylating agent and a useful precursor in organic synthesis. It is prepared from di-tert-butylchlorosilane by reaction with trifluoromethanesulfonic acid (triflic acid) chemicalbook.comtudublin.ie.

The reaction involves the displacement of the chloride ions on the silicon atom by the more reactive triflate groups:

(t-Bu)₂SiClH + 2 CF₃SO₃H → (t-Bu)₂Si(OSO₂CF₃)₂ + H₂ + HCl tudublin.ie

This reaction provides di-tert-butylsilyl ditriflate in good yield chemicalbook.com. The product is a colorless to yellow liquid that is sensitive to moisture chemicalbook.com.

| Reactant | Reagent | Product | Yield | Reference |

| Di-tert-butylchlorosilane | Trifluoromethanesulfonic acid | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | 71% | chemicalbook.com |

Hydrosilylation Strategies for Alkynylated Hydroxysilanes

Hydrosilylation of alkynes is a highly effective and atom-economical method for the formation of vinylsilanes. scientificspectator.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. The regioselectivity and stereoselectivity of this addition are influenced by several factors, including the choice of catalyst, the steric and electronic properties of the silane (B1218182) and the alkyne, and the reaction conditions. scientificspectator.com

While the direct hydrosilylation of an alkyne with di-tert-butyl(hydroxy)silane is not extensively documented, the principles governing the hydrosilylation of alkynes with bulky silanes and the influence of hydroxyl groups can be applied to understand the synthesis of related structures. Ruthenium-based catalysts, in particular, have demonstrated significant utility in controlling the selectivity of alkyne hydrosilylation. acs.org

One of the most notable catalysts in this context is the cationic ruthenium complex, [Cp*Ru(MeCN)₃]PF₆. nih.gov This catalyst is known to promote the trans-addition of silanes to alkynes, which results in the formation of (Z)-vinylsilanes. nih.gov Furthermore, when reacting with terminal alkynes, this catalyst often directs the silyl (B83357) group to the terminal carbon, yielding the α-vinylsilane (1,1-disubstituted alkene). nih.gov The steric bulk of the silane can also play a crucial role in directing the regioselectivity of the addition. For instance, bulky silanes have been shown to influence the outcome of hydrosilylation reactions, favoring the formation of specific isomers due to steric hindrance. pkusz.edu.cnnih.gov

The presence of a hydroxyl group on the alkyne substrate can act as a directing group, influencing the regioselectivity of the hydrosilylation. nih.gov This directing effect is presumed to occur through coordination of the hydroxyl group to the metal center of the catalyst, which then guides the addition of the silane to a specific position on the alkyne. nih.gov For propargylic and homopropargylic alcohols, this effect can lead to the formation of a single regioisomer of the resulting vinylsilane. nih.govacs.org

The table below summarizes the outcomes of ruthenium-catalyzed hydrosilylation of various alkynes, illustrating the influence of substrate and catalyst on product distribution.

| Catalyst | Alkyne Substrate | Silane | Major Product | Selectivity |

| [CpRu(MeCN)₃]PF₆ | Terminal Alkyne | Trialkylsilane | α-Vinylsilane | Good regioselectivity |

| [CpRu(MeCN)₃]PF₆ | Internal Alkyne | Trialkylsilane | (Z)-Vinylsilane | Exclusive trans-addition |

| CpRu(Ph₃P)₂Cl | Internal Alkyne with directing group | PhMe₂SiH | α-Vinylsilane | High regioselectivity (α/β = 95:5) |

| [Cp*Ru(MeCN)₃]PF₆ | Propargylic Alcohol | Benzyldimethylsilane | (Z)-β-Vinylsilane | Good regio- and stereoselectivity |

Regioselective and Stereoselective Synthesis Considerations

The control of regioselectivity and stereoselectivity is paramount in the synthesis of vinylsilanes via hydrosilylation, as it determines the substitution pattern and geometry of the resulting alkene. The formation of either α- or β-vinylsilanes, and (E)- or (Z)-isomers, is dictated by a combination of factors.

Regioselectivity:

The addition of the silyl group to either the terminal (α-position) or internal (β-position) carbon of a terminal alkyne is a key aspect of regioselectivity.

Catalyst Control: As previously mentioned, catalysts like [Cp*Ru(MeCN)₃]PF₆ can favor the formation of α-vinylsilanes from terminal alkynes. nih.gov Other catalyst systems, often based on platinum or rhodium, typically yield β-vinylsilanes. scientificspectator.com

Directing Groups: The presence of a functional group, such as a hydroxyl group, in the alkyne substrate can exert a strong directing effect. nih.gov This is a powerful tool for achieving high regioselectivity in the hydrosilylation of internal alkynes, which can otherwise be challenging due to similar steric and electronic environments at both ends of the triple bond. rsc.org For propargylic and homopropargylic alcohols, the hydroxyl group can direct the silyl group to the carbon atom distal to it. nih.gov

Steric Effects: The steric bulk of both the silane and the substituents on the alkyne can significantly influence regioselectivity. pkusz.edu.cn In general, the bulky silyl group will add to the less sterically hindered carbon of the alkyne.

Stereoselectivity:

The stereochemical outcome of the hydrosilylation of alkynes determines whether a syn- or anti-addition occurs, leading to (E)- or (Z)-vinylsilanes, respectively.

Catalyst-Dependent Mechanism: The stereoselectivity is highly dependent on the catalyst and the operative mechanism. Platinum catalysts, for example, typically promote syn-addition, leading to (E)-vinylsilanes. scientificspectator.com In contrast, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are known to facilitate trans-addition, resulting in the formation of (Z)-vinylsilanes. acs.orgnih.gov

Ligand Effects: The ligands coordinated to the metal center can influence the stereoselectivity. For instance, in some ruthenium-catalyzed systems, the nature of the phosphine (B1218219) ligand can affect the E/Z selectivity. acs.org

Substrate Control: In certain cases, the substrate itself can influence the stereochemistry of the addition. For example, in the hydrosilylation of internal thioalkynes with a bulky silane catalyzed by [Cp*Ru(MeCN)₃]⁺, an unusual syn-addition has been observed, which is attributed to a sulfur-chelation-assisted mechanism. pkusz.edu.cnnih.gov

The interplay of these factors allows for a degree of control over the structure of the resulting vinylsilane, which is crucial for its subsequent use in organic synthesis. The table below provides a summary of factors influencing selectivity in alkyne hydrosilylation.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Catalyst | Can favor α- or β-addition. | Determines syn- or anti-addition. |

| Directing Groups | Can direct silyl group to a specific position. | Can influence catalyst approach and thus stereochemistry. |

| Steric Hindrance | Bulky groups on silane or alkyne direct addition to the less hindered site. | Can favor the formation of the thermodynamically more stable isomer. |

| Ligands | Can modify the electronic and steric environment of the catalyst. | Can tune the E/Z selectivity of the reaction. |

Chemical Reactivity and Transformation Mechanisms of Ditert Butyl Hydroxy Silicon Systems

Silicon-Hydride (Si-H) Reactivity in Derivatives

Derivatives of di-tert-butyl(hydroxy)silicon that feature a silicon-hydride (Si-H) bond are valuable reagents in organic synthesis. The reactivity of this bond is central to several key transformations, including metal-catalyzed insertion reactions and intramolecular hydrogen transfers.

Rhodium(II) complexes are effective catalysts for the insertion of carbenes into the Si-H bonds of silanes, including those bearing di-tert-butylsilyl groups. This reaction provides a direct method for the formation of new silicon-carbon bonds. The general mechanism involves the reaction of a diazo compound with a rhodium(II) catalyst to generate a highly reactive rhodium carbene intermediate. This intermediate then reacts with the di-tert-butylsilyl hydride in a concerted fashion, leading to the formation of the Si-C bond and regeneration of the catalyst.

These reactions are particularly significant for the synthesis of silicon-stereogenic silanes when using prochiral silanes. The choice of the chiral rhodium catalyst can control the stereochemical outcome, allowing for high enantioselectivity in the formation of the new chiral silicon center. For instance, dirhodium(II) carboxylates have been successfully employed to catalyze the Si-H insertion of carbenes derived from diazo compounds into prochiral silanes, achieving high yields and enantiomeric ratios. organic-chemistry.org The bulky nature of the di-tert-butyl groups on the silane (B1218182) can influence the stereoselectivity of the insertion process.

| Catalyst System | Diazo Compound | Silane Type | Product | Enantioselectivity (er) | Yield |

| Chiral Rh(II) Carboxylate | Diaryl diazo | Prochiral | Silicon-stereogenic silane | Up to 95:5 | Up to 98% |

| Rh₂(DOSP)₄ | α-Diazovinylacetate | Prochiral | Chiral allylsilane | High | Good |

This table presents illustrative data on rhodium-catalyzed Si-H insertion reactions to show typical outcomes.

Intramolecular hydrogen transfer in alkoxysilane systems is a key step in rearrangement reactions, most notably the Brook rearrangement. While not a direct hydride transfer in the classical sense, this process involves the base-catalyzed intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom. The process is initiated by the abstraction of a hydroxyl proton by a base, generating an alkoxide. This alkoxide then intramolecularly attacks the silicon atom, forming a pentacoordinate silicon intermediate.

The subsequent cleavage of the silicon-carbon bond results in the formation of a carbanion and a new silicon-oxygen bond. The driving force for this rearrangement is the formation of the thermodynamically stable Si-O bond. The stability of the resulting carbanion plays a crucial role in the reaction's feasibility. For di-tert-butyl substituted systems, the bulky groups on the silicon atom can influence the rate of both the formation of the pentacoordinate intermediate and the subsequent bond cleavages. The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from oxygen to carbon and is favored when the resulting carbanion is destabilized.

Silyl Ether Formation and Cleavage Dynamics

The di-tert-butylsilyl group can be used as a protecting group for hydroxyl functions, forming a di-tert-butylsilyl ether. The formation and cleavage of these ethers, along with their tendency to migrate, are governed by steric and electronic factors.

The di-tert-butylsilyl group, due to its significant steric bulk, can be used for the selective protection of hydroxyl groups. In molecules containing multiple hydroxyl groups of differing steric environments, such as polyols and carbohydrates, silylating agents that introduce the di-tert-butylsilyl group will preferentially react with the most accessible, least sterically hindered hydroxyl group. Primary alcohols are generally silylated much faster than secondary alcohols, and tertiary alcohols react even more slowly. This selectivity allows for the differentiation of hydroxyl groups within a single molecule, a critical strategy in multi-step synthesis. nih.gov

The choice of reaction conditions, including the silylating agent (e.g., di-tert-butylsilyl chloride or triflate), base (e.g., imidazole, 2,6-lutidine), and solvent (e.g., DMF, dichloromethane), can be optimized to maximize the selectivity for a particular hydroxyl group. alfa-chemistry.com

| Hydroxyl Group Type | Relative Silylation Rate | Common Conditions |

| Primary (1°) | High | Di-tert-butylsilyl chloride, Imidazole, DMF |

| Secondary (2°) | Moderate | More forcing conditions may be needed |

| Tertiary (3°) | Low | Generally unreactive under standard conditions |

This table illustrates the general selectivity observed in the silylation of different types of hydroxyl groups based on steric hindrance.

Under certain conditions, typically in the presence of acid or base, silyl ethers can migrate between hydroxyl groups within a molecule. For bulky groups like the di-tert-butylsilyl ether, this migration is a well-documented process that can be exploited for synthetic advantage. The migration typically occurs between adjacent hydroxyl groups (a 1,2-migration) but can also happen over longer distances (e.g., 1,3- or 1,4-migrations) if the molecular geometry allows for the formation of a suitable cyclic intermediate.

Base-catalyzed migration is common and proceeds through a pentacoordinate silicate intermediate. The equilibrium position of the silyl group is influenced by the relative thermodynamic stability of the possible silyl ethers, with the silyl group often migrating to a primary position from a secondary one if possible. researchgate.net The regioselectivity of these migrations can be controlled by the choice of base and reaction conditions. This intramolecular rearrangement provides a powerful method for selectively protecting or deprotecting hydroxyl groups that may not be accessible through direct intermolecular reactions. researchgate.netgelest.com

The presence of a silicon atom at a position beta (β) to a developing positive charge has a profound stabilizing effect, known as the β-silicon effect. This stabilization arises from hyperconjugation, where the electrons in the C-Si σ-bond overlap with the empty p-orbital of the carbocation. In the context of di-tert-butylsilyl systems, this effect can be harnessed to control the regioselectivity and accelerate ring-opening reactions of cyclic ethers, such as epoxides.

When a di-tert-butylsilyl group is positioned β to the carbon-oxygen bond of an epoxide, nucleophilic attack leading to ring-opening is directed to the carbon atom that results in the formation of a β-silyl carbocationic intermediate. This intermediate is significantly stabilized, lowering the activation energy for the ring-opening process. This can lead to highly regioselective and stereoselective outcomes that might not be achievable in the absence of the silyl group. acs.org The reaction can proceed through mechanisms with Sₙ1-like character due to the stability of the cationic intermediate. acs.org

Cyclization Reactions Mediated by Ditert-butylsilyl Groups

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing complex polycyclic systems, as it forms two new rings in a single step with a high degree of stereocontrol. organic-chemistry.orgorganicreactions.org The use of silicon-based tethers to connect the diene and dienophile moieties offers significant advantages in controlling the trajectory and outcome of the cycloaddition. acs.orgrsc.org When the tether includes a di-tert-butylsilyl group as part of a silaketal structure, it imparts rigidity and specific conformational biases that can enhance the rate and selectivity of the reaction.

In these reactions, a diol is protected with a reagent like di-tert-butylsilyl bis(trifluoromethanesulfonate) to form a cyclic di-tert-butylsilylene derivative. This silylene group then serves as a rigid anchor point for tethering the diene and dienophile. The steric bulk of the tert-butyl groups on the silicon atom influences the conformation of the tether, thereby directing the facial selectivity of the cycloaddition. nsf.gov This strategy has been successfully employed to control stereochemistry in the synthesis of complex natural products. acs.org

A key advantage of using a silicon tether is its predictable influence on the transition state geometry and its straightforward removal under mild conditions after the cyclization is complete. acs.org For example, a nitrogen-bound dimethylsilyl group has been used as a temporary tether to facilitate an IMDA reaction in the total synthesis of (+)-aloperine. acs.org This approach highlights the versatility of silyl tethers, which can be readily introduced and cleaved, simplifying complex synthetic routes. The rigidity of dioxasiline rings, a type of silaketal, has been shown to provide robust stereocontrol across various substrates, leading to single diastereomers in good yields. nsf.gov

The general process involves:

Formation of a cyclic di-tert-butylsilylene derivative from a diol.

Attachment of the diene and dienophile components to the silicon-containing template.

Execution of the intramolecular [4+2] cycloaddition.

Cleavage of the silyl ether bonds to release the polycyclic product.

This methodology allows for the construction of highly functionalized polycyclic molecules with defined stereochemistry, which would be challenging to achieve through intermolecular pathways. organic-chemistry.orgclockss.org

Radical cyclizations are a cornerstone of modern organic synthesis for forming cyclic compounds. Organoselenium compounds are versatile precursors for generating carbon-centered radicals. While direct studies detailing the use of di-tert-butylsilyl groups in conjunction with selenide precursors for radical cyclizations are specific, the principles can be extrapolated from related systems involving silyl enol ethers and other silyl derivatives.

The general strategy involves the generation of a radical species that subsequently adds to an unsaturated system, such as a silyl enol ether, within the same molecule. The presence of a silyl group can influence the reaction's chemoselectivity and diastereoselectivity. nih.govnih.gov For instance, in the cyclization of nitrogen-centered radicals onto silyl enol ethers, the steric size of the silyl group was found to have a minor but noticeable effect on the diastereoselectivity of the resulting cyclic product. nih.gov

A typical pathway might involve:

Generation of a carbon-centered radical from an organoselenide precursor (e.g., a phenylselenide) using a radical initiator like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) or through photochemically induced electron transfer.

The generated radical undergoes an intramolecular cyclization onto a tethered π-system, which could be a silyl enol ether or a vinylsilane.

The resulting cyclized radical is then quenched, often by abstracting a hydrogen atom from the tin hydride, to yield the final product.

The use of silyl enol ethers as radical acceptors is particularly advantageous because they are electron-rich, making them excellent partners for electrophilic radical cyclizations. nih.gov The resulting siloxy-substituted cyclic compounds are versatile intermediates that can be further transformed. The chemoselectivity of these reactions is notable; cyclization onto a silyl enol ether can be favored over competing pathways like cyclization onto a terminal alkene or 1,5-hydrogen abstraction. nih.gov This selectivity allows for the synthesis of challenging structures like tetrahydropyrans, which are otherwise difficult to access via oxygen-centered radical alkene cyclizations. nih.gov

Stability and Decomposition Pathways of Related Organosilicon Compounds

Organosilicon compounds, particularly those with bulky alkyl substituents on the silicon atom, are known for their high thermal stability. The di-tert-butylsilyl moiety benefits from both the inherent strength of silicon-carbon and silicon-oxygen bonds and the significant steric protection afforded by the two tert-butyl groups. This steric hindrance shields the silicon center from potential reagents and inhibits decomposition pathways that require intermolecular interactions.

In the case of a di-tert-butylsilyl moiety, the absence of Si-H bonds means that decomposition must proceed through cleavage of the more stable Si-C or Si-O bonds. The homolytic cleavage of a silicon-carbon bond to form a silyl radical and a tert-butyl radical would require significant thermal energy. For comparison, the decomposition of di-tert-butyl peroxide, which generates tert-butoxyl radicals, is typically initiated by heat or UV light. researchgate.net The thermal stability of di-tert-butylsilyl ethers is expected to be high, with decomposition occurring at elevated temperatures, likely well above 200°C, especially under neutral, inert conditions.

The silicon-carbon (Si-C) bond is generally characterized by its considerable stability towards hydrolysis under neutral conditions. wikipedia.org This stability is a key feature that allows for the widespread use of organosilanes in materials science and as protecting groups in organic synthesis. The hydrolytic stability of the Si-C bond is, however, influenced by the electronic and steric environment around the silicon atom.

Bulky substituents, such as the tert-butyl groups in di-tert-butylsilanes, provide significant steric protection to the Si-C bond. This steric shield physically obstructs the approach of water molecules or hydroxide (B78521) ions to the silicon center, which is a prerequisite for nucleophilic attack and subsequent cleavage. unm.edu

Hydrolysis of Si-C bonds can be catalyzed by both acid and base. unm.edu

Under acidic conditions, the mechanism may involve protonation of the carbon atom attached to silicon (for arylsilanes) or an electrophilic attack on the Si-C bond.

Under basic conditions, the mechanism typically involves a direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This step is generally the rate-limiting step and is highly sensitive to steric hindrance.

Kinetic studies on the cleavage of the benzyl-silicon bond in substituted benzyltrimethylsilanes showed that the reaction is facilitated by electron-withdrawing groups, consistent with a mechanism involving nucleophilic attack on silicon. le.ac.uk For bulky organosilanes like those containing a di-tert-butylsilyl group, the rate of hydrolytic cleavage of the Si-C bond is expected to be extremely slow under all but the most forcing acidic or basic conditions due to the severe steric hindrance around the silicon atom. This high stability makes the di-tert-butylsilyl framework a robust component in many chemical systems.

Table 2: Summary of Stability for Di-tert-butylsilyl Systems

| Property | Moiety | Conditions | Stability Profile |

|---|---|---|---|

| Thermal Stability | -Si(t-Bu)₂- | Neutral, Inert Atmosphere | High; decomposition at elevated temperatures (>200°C) |

| Hydrolytic Stability | Si-C Bond | Neutral pH | Very High; resistant to hydrolysis |

| Hydrolytic Stability | Si-C Bond | Acidic/Basic pH | High; cleavage requires harsh conditions due to steric hindrance unm.edu |

Mechanistic Insights into Oxidation Processes Involving Hydroxyl-Substituted Tert-Butyl Compounds

The oxidation of hydroxyl-substituted tert-butyl compounds, such as tert-butyl alcohol, presents unique mechanistic pathways largely influenced by the steric hindrance of the tert-butyl group and the nature of the oxidant. Unlike primary and secondary alcohols, tertiary alcohols like tert-butyl alcohol are resistant to direct oxidation to carbonyl compounds because they lack a hydrogen atom on the alpha-carbon wikipedia.org. However, oxidation can proceed through alternative mechanisms under specific conditions.

One notable pathway involves dehydration under strong acidic conditions. For instance, in the presence of a strong acid like sulfuric acid (H₂SO₄) and an oxidant like potassium permanganate (KMnO₄), tert-butyl alcohol can first undergo dehydration to form isobutylene. This alkene is then susceptible to oxidation by the permanganate stackexchange.com.

In the context of radical chemistry, hydroxyl-substituted tert-butyl compounds play a significant role. Tert-butyl alcohol (TBA) is commonly used as a scavenger to probe the involvement of hydroxyl radicals (•OH) in oxidative reactions nih.gov. The assumption has been that TBA converts the highly reactive •OH into inert products. However, recent studies have revealed a more complex mechanism. The reaction between TBA and •OH generates a secondary peroxyl radical (ROO•) nih.govnsf.gov. While less reactive than the hydroxyl radical, this secondary peroxyl radical has a longer half-life and diffusion distance, allowing it to participate in further redox reactions, such as the oxidation of aqueous Mn²⁺ to MnIV oxide solids nih.gov. This finding indicates that the role of TBA in oxidative systems is not merely to terminate radical chains but can also involve the formation of new, albeit less potent, oxidizing species nsf.gov.

The influence of the tert-butyl group is also evident in the oxidation of substituted phenols. The bulky tert-butyl group provides steric hindrance, which protects the hydroxyl group and the aromatic ring from rapid oxidation nih.gov. Mechanistic studies on the oxidation of para-substituted 2,6-di-tert-butylphenols reveal that the reaction often proceeds via a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group ewha.ac.kracs.org. For example, the reaction with a cupric-superoxo complex initiates with a HAT, forming a phenoxyl radical. Subsequent steps can lead to either a two-electron oxidation releasing hydrogen peroxide or a four-electron oxygenation involving O-O bond cleavage, depending on the substituent ewha.ac.kracs.org.

Computational studies using density functional theory (DFT) on the degradation of complex molecules containing hydroxyl groups by •OH radicals have further elucidated potential pathways. These studies identify both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) as viable mechanisms mdpi.com. In some systems, HAT pathways, particularly from less sterically hindered hydroxyl groups, are found to be the most facile and dominant routes for oxidation mdpi.com.

The following table summarizes key research findings on the oxidation mechanisms of these compounds.

| Oxidation System | Substrate | Key Mechanistic Steps | Products/Intermediates | Reference |

| Acidic Permanganate | Tert-butyl alcohol | 1. Acid-catalyzed dehydration. 2. Oxidation of the resulting alkene. | Isobutylene, Acetone, Carbon Dioxide, Water | stackexchange.com |

| Hydroxyl Radical (•OH) Scavenging | Tert-butyl alcohol (TBA) | 1. Reaction of •OH with TBA. 2. Formation of a secondary peroxyl radical (ROO•). 3. Further oxidation by ROO•. | Secondary Peroxyl Radical (ROO•), MnIV oxides (in the presence of Mn²⁺) | nih.govnsf.gov |

| Cupric-Superoxo Complex | Para-substituted 2,6-di-tert-butylphenols | 1. Rate-limiting Hydrogen Atom Transfer (HAT) from the phenolic -OH. 2. Formation of a phenoxyl radical. 3. Subsequent two- or four-electron oxidation. | 2,6-di-tert-butyl-1,4-benzoquinone, Hydrogen Peroxide | ewha.ac.kracs.org |

Structural Characteristics and Coordination Chemistry of Ditert Butyl Hydroxy Silicon Systems

Conformational Analysis of Sterically Hindered Silanols

The conformational analysis of sterically hindered silanols, such as di-tert-butyl(hydroxy)silicon, is primarily governed by the need to minimize steric strain arising from the bulky tert-butyl groups. While a specific conformational analysis for di-tert-butyl(hydroxy)silicon is not extensively documented in the literature, analogies can be drawn from computational and spectroscopic studies of other di-tert-butyl substituted systems.

In the absence of specific experimental data for di-tert-butyl(hydroxy)silicon, the following table provides crystallographic data for a related sterically hindered silanol (B1196071), di-tert-butylhydridosilanol (t-Bu₂SiH(OH)), which offers insights into the bond lengths and angles in a similar steric environment researchgate.net.

| Parameter | Value researchgate.net |

| Si-C bond length (Å) | 1.885(3), 1.888(3) |

| Si-O bond length (Å) | 1.642(2) |

| Si-H bond length (Å) | 1.44(3) |

| C-Si-C angle (°) | 115.8(1) |

| C-Si-O angle (°) | 108.3(1), 108.9(1) |

| C-Si-H angle (°) | 108.2(1), 108.9(1) |

| O-Si-H angle (°) | 106.6(1) |

Note: This data is for di-tert-butylhydridosilanol and is presented as an analogy.

Coordination States of Silicon in Ditert-butyl(hydroxy)silicon Derivatives

The coordination number of silicon in its compounds is typically four (tetracoordinate), but higher coordination numbers of five (pentacoordinate) and six (hexacoordinate) are also known, particularly with electronegative substituents.

Tetra-coordinated Silicon: In the vast majority of its derivatives, di-tert-butyl(hydroxy)silicon will feature a tetra-coordinated silicon atom with a distorted tetrahedral geometry. The C-Si-C bond angle is expected to be larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky tert-butyl groups, as seen in the analogous di-tert-butylhydridosilanol researchgate.net.

Penta- and Hexa-coordinated Silicon: The formation of stable penta- and hexa-coordinated silicon species generally requires the presence of small, highly electronegative ligands (e.g., F, O, N) and often involves chelation. For di-tert-butyl(hydroxy)silicon derivatives, achieving higher coordination states would be challenging due to the significant steric hindrance imposed by the tert-butyl groups. If formed, these hypercoordinated species would likely require specific ligand systems that can accommodate the bulky framework and would exhibit distorted geometries, such as a trigonal bipyramidal for penta-coordination or an octahedral for hexa-coordination mdpi.com.

The two tert-butyl groups in di-tert-butyl(hydroxy)silicon derivatives play a crucial role in determining the coordination environment of the silicon atom. The significant steric bulk of these groups provides a "protective shield" around the silicon center, limiting the approach of additional ligands. This steric hindrance generally disfavors higher coordination numbers. Consequently, tetra-coordination is the most common state for silicon in these systems. For penta- or hexa-coordination to occur, the incoming ligands must be sterically undemanding and/or the reaction conditions must be tailored to overcome the high activation energy associated with increasing the coordination number in such a crowded environment.

Donor solvents, such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or pyridine, can potentially coordinate to the silicon atom of silanols and their derivatives, especially if the silicon center is sufficiently Lewis acidic. In the case of di-tert-butyl(hydroxy)silicon systems, the steric hindrance from the tert-butyl groups would significantly weaken any potential coordination from a donor solvent molecule. While adduct formation with strong Lewis bases might be possible, it is expected to be less favorable compared to less sterically hindered silanes. If coordination does occur, it could lead to a transient five-coordinated species with a distorted geometry.

Crystal Structure Analysis of Metallated Ditert-butylsilanols

The deprotonation of the hydroxyl group in di-tert-butyl(hydroxy)silicon leads to the formation of a silanolate. The crystal structures of these metallated derivatives, particularly with alkali metals like lithium, often reveal complex aggregation states.

In the context of lithium silanolates, similar cubane (B1203433) or step-form structures have been observed with other bulky ligands. For example, lithium complexes of aryloxyphosphines have been shown to form structures with lithium-oxygen tetragons arranged in step-form or face-sharing half-cubane arrangements nih.gov. It is plausible that lithium di-tert-butylsilanolate could also form such aggregates in the solid state, driven by the electrostatic interactions between the lithium cations and the silanolate oxygen atoms. The bulky tert-butyl groups would be oriented outwards from the cubane core, providing solubility in nonpolar organic solvents.

The following table presents structural data for a lithium silanethiolate complex, which, while not an oxygen-based cubane, illustrates the type of complex aggregation that can occur with lithium and sterically demanding silicon-based ligands researchgate.net.

| Complex | Core Structure | Key Features |

| [(H₂O)₂Li₈{SSi(tBuO)₃}₆(OH)₂] | Hydrated adduct of lithium silanethiolate and lithium hydroxide (B78521) | Contains four μ₃-bridging silanethiolate residues and two terminal ones. Exhibits very short Li-Li contacts. |

Note: This data is for a related lithium silanethiolate complex and is presented to illustrate the principle of aggregation in such systems.

Impact of Functional Group Nature on Oligomer Structural Type

The nature of functional groups attached to the di-tert-butylsilicon moiety plays a crucial role in directing the type of oligomeric structures formed upon condensation. The sterically demanding di-tert-butylsilyl group often prevents the formation of high-molecular-weight polymers, favoring instead the formation of discrete, well-defined oligomers.

The condensation of di-tert-butylsilanediol, which possesses two hydroxyl groups, can lead to a variety of cyclic and cage-like structures. The final structure is a delicate balance between the tendency of the silanol groups to form siloxane bonds (Si-O-Si) and the steric hindrance imposed by the bulky tert-butyl groups. The presence of other functional groups can further influence this process. For instance, the introduction of a less reactive or non-reactive group in place of one of the hydroxyls would likely lead to the formation of linear or simpler cyclic oligomers.

The interplay of steric and electronic effects of different functional groups dictates the geometry and stability of the resulting oligomeric frameworks. While comprehensive studies on a wide range of functional groups on the di-tert-butylsilicon platform are not extensively documented in publicly available literature, the principles of siloxane chemistry suggest that the size and reactivity of the substituent will be a determining factor in the final oligomer structure.

Below is a conceptual table illustrating the potential influence of different functional groups on the oligomerization of di-tert-butylsilicon systems, based on general principles of silicon chemistry.

| Functional Group (R in tBu2Si(OH)R) | Expected Predominant Oligomer Type | Rationale |

| -OH | Cyclic (e.g., cyclotrisiloxane, cyclotetrasiloxane), Cage structures | Two reactive sites allow for the formation of extended networks, but steric hindrance favors cyclic and cage structures over linear polymers. |

| -H (hydrido) | Linear dimers/trimers, simple cyclics | The Si-H bond is less prone to condensation than Si-OH, potentially leading to simpler oligomers. |

| -Cl (chloro) | Rapid condensation to form various oligomers | The Si-Cl bond is highly reactive towards hydrolysis and condensation, but steric bulk will still limit polymer chain length. |

| -OR (alkoxy) | Slower, controlled condensation | Alkoxy groups hydrolyze and condense more slowly than chloro groups, allowing for potentially more controlled oligomerization. |

| -CH3 (methyl) | Primarily dimers or short chains | The non-reactive methyl group will cap one end of the molecule, preventing further linear polymerization at that site. |

Spectroscopic Characterization for Structural Elucidation (e.g., 29Si NMR Applications)

29Si NMR spectroscopy is an indispensable tool for the structural elucidation of di-tert-butyl(hydroxy)silicon systems and their oligomers. The chemical shift of the 29Si nucleus is highly sensitive to its local electronic environment, providing valuable information about the substituents attached to the silicon atom and the extent of condensation.

In di-tert-butyl(hydroxy)silicon compounds, the 29Si chemical shift will vary depending on whether the silicon is part of a monomeric silanol, a linear siloxane chain, a cyclic structure, or a more complex cage-like framework. Generally, increasing the number of siloxane bonds connected to a silicon atom leads to a downfield shift (to more negative ppm values) in the 29Si NMR spectrum.

The following table provides representative 29Si NMR chemical shift ranges for different silicon environments commonly encountered in siloxane chemistry. These ranges can be used as a guide for interpreting the spectra of di-tert-butyl(hydroxy)silicon systems.

| Silicon Environment | Notation | Typical 29Si Chemical Shift Range (ppm) |

| Monomeric Silanol (R3SiOH) | M | +10 to -10 |

| End-group in a Siloxane Chain (R3SiO-) | M | +10 to -10 |

| Middle-group in a Linear Siloxane Chain (-R2SiO-) | D | -10 to -30 |

| Silicon in a Cyclic Siloxane ([R2SiO]n) | D | 0 to -50 (ring size dependent) |

| Branching Point in a Siloxane Network (RSi(O-)3) | T | -50 to -80 |

| Cross-linking Point in a Siloxane Network (Si(O-)4) | Q | -90 to -120 |

Note: The specific chemical shifts for di-tert-butyl substituted systems may vary due to the electronic and steric effects of the tert-butyl groups.

By analyzing the number of signals, their chemical shifts, and their relative intensities in the 29Si NMR spectrum, researchers can deduce the types and proportions of different silicon environments present in a sample. This information is critical for confirming the structure of newly synthesized oligomers and for studying the dynamics of condensation reactions. For instance, the disappearance of a signal corresponding to a silanol group and the appearance of new signals in the siloxane region would provide direct evidence of condensation.

Theoretical and Computational Investigations of Ditert Butyl Hydroxy Silicon Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for studying the electronic structure of molecules. researchgate.net It provides a framework to investigate reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

DFT calculations are instrumental in elucidating the energetic pathways of chemical reactions involving ditert-butyl(hydroxy)silicon. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, in a condensation reaction between two molecules of this compound to form a siloxane, DFT can be used to model the step-by-step process.

The analysis of the transition state is a critical aspect of these studies. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of maximum energy, revealing the nature of bond breaking and bond formation.

Table 1: Hypothetical Energetic Data for the Condensation of this compound

| Species | Relative Energy (kcal/mol) |

| 2 x this compound | 0.0 |

| Transition State | +25.0 |

| Products | -5.0 |

Note: This data is illustrative and represents a typical profile for a silanol (B1196071) condensation reaction. Actual values would require specific DFT calculations.

DFT can also be used to predict the intrinsic chemical reactivity of this compound. This is achieved through the calculation of various chemical descriptors.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles.

The Fukui function is another powerful descriptor derived from DFT that helps in identifying the most reactive sites in a molecule. semanticscholar.orgyoutube.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function can be used to predict sites for nucleophilic attack (where the molecule is most susceptible to the addition of an electron) and electrophilic attack (where the molecule is most susceptible to the removal of an electron).

Molecular Orbital Analysis and Bond Evolution in Organosilicon Reactions

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules by describing the behavior of electrons as waves distributed over the entire molecule. youtube.comlibretexts.org An analysis of the molecular orbitals of this compound can offer profound insights into its reactivity and bonding characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In the context of a chemical reaction, MO analysis can be used to follow the evolution of bonds. By examining the changes in the shapes and energies of the molecular orbitals along the reaction pathway, it is possible to understand how bonds are broken and formed. This "bond evolution" analysis provides a dynamic picture of the chemical transformation at the electronic level.

Table 2: Illustrative Molecular Orbital Energies for a Silanol

| Molecular Orbital | Energy (eV) |

| LUMO | -1.2 |

| HOMO | -8.5 |

| HOMO-1 | -9.8 |

Note: These values are representative for a generic silanol and are intended for illustrative purposes.

Simulation of Reaction Kinetics and Rate Constants

Computational chemistry can also be employed to simulate the kinetics of reactions involving this compound and to calculate theoretical rate constants. nih.govsemanticscholar.org Transition State Theory (TST) is a common framework used for this purpose.

TST relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. The rate constant (k) can be calculated using the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

By calculating the vibrational frequencies of the reactants and the transition state using DFT, the necessary thermodynamic quantities (enthalpy and entropy) can be determined to compute ΔG‡ and subsequently the rate constant. These theoretical rate constants can then be compared with experimental data, providing a powerful validation of the proposed reaction mechanism. The simulation of reaction kinetics allows for the prediction of how the reaction rate will change with temperature and can help in understanding the factors that control the speed of the reaction. researchgate.net

Advanced Applications and Research Frontiers of Ditert Butyl Hydroxy Silicon in Organic and Materials Chemistry

Role in Protecting Group Strategies

The primary function of a protecting group is to temporarily mask a reactive functional group, allowing chemical modifications to be performed selectively at other positions within a complex molecule. masterorganicchemistry.com Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and reliable cleavage using specific reagents, often fluoride (B91410) ions. masterorganicchemistry.com The di-tert-butylsilyl group is distinguished by its substantial steric hindrance, which is a key factor in its strategic applications. scbt.comhighfine.com

In molecules containing multiple hydroxyl groups (polyols and diols), selectively protecting one over another is a frequent and significant challenge. The steric bulk of the di-tert-butylsilyl group allows it to react preferentially with less sterically hindered hydroxyl groups. This regioselectivity is crucial in the synthesis of complex natural products and pharmaceuticals. For instance, primary alcohols can be selectively protected in the presence of secondary or tertiary alcohols. highfine.com

Furthermore, the di-tert-butylsilylene group can be used to simultaneously protect two hydroxyl groups, forming a cyclic silylene acetal (B89532). This strategy is particularly effective for 1,2-, 1,3-, and 1,4-diols, where the formation of a stable cyclic system is possible. The stability and conformation of this ring can, in turn, influence the reactivity and stereochemistry of subsequent reactions on the molecule.

| Substrate Type | Hydroxyl Group Type | Relative Reactivity with Di-tert-butylsilyl Group | Rationale |

|---|---|---|---|

| Acyclic Polyol | Primary (-CH2OH) | High | Least sterically hindered, most accessible. |

| Secondary (>CHOH) | Moderate | Intermediate steric hindrance. | |

| Tertiary (>C(OH)-) | Very Low | High steric hindrance prevents reaction. highfine.com | |

| Cyclic Diol (e.g., in Carbohydrates) | Equatorial | High | More accessible for reaction. |

| Axial | Low | Sterically shielded by the ring structure. |

The synthesis and manipulation of sensitive functional groups, such as vinyl ethers, require mild reaction conditions to prevent decomposition or unwanted side reactions. Silyl ethers, including those derived from di-tert-butyl(hydroxy)silicon, are stable under many conditions used to form or react with other functional groups, making them ideal for this purpose. u-fukui.ac.jp

For example, a hydroxyl group elsewhere in a molecule can be protected as a di-tert-butylsilyl ether while a vinyl ether is synthesized via a palladium-catalyzed transetherification reaction. academie-sciences.frdoaj.org The robustness of the silyl ether ensures it remains intact during this process. A more direct application involves the synthesis of vinyl silyl ethers through methods like the silyl-Heck reaction, which can convert aryl-substituted alkenes into vinyl silyl ethers with high regio- and geometric selectivity. nih.gov These silicon-containing vinyl ethers are valuable synthetic intermediates.

Stereochemical Control in Complex Molecule Synthesis

Beyond its role as a protective agent, the di-tert-butylsilyl group is a powerful tool for controlling the stereochemical outcome of reactions. Its large size can effectively block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby inducing diastereoselectivity. iupac.org

In the synthesis of cyclic polyols, such as those found in carbohydrates and macrolides, controlling the stereochemistry of multiple hydroxyl groups is paramount. By forming a cyclic di-tert-butylsilylene acetal across two diols, the conformation of the resulting ring system becomes more rigid. This conformational lock can dictate the facial selectivity of subsequent reactions, such as epoxidations or hydroxylations, on nearby double bonds. The silyl group essentially acts as a temporary stereodirecting group that can be removed later in the synthetic sequence.

The influence of a silyl group extends to a wide array of organic transformations. When a stereogenic center carrying a bulky silyl group is positioned adjacent to a reactive site like a double bond, it can exert powerful stereocontrol. iupac.org This principle is based on the silyl group's ability to influence the ground-state conformation of the molecule and to sterically differentiate the two faces of the reactive center. iupac.org This control has been demonstrated in several key reaction types:

Electrophilic Attack on Alkenes: The silyl group directs incoming electrophiles to the opposite face of the double bond, leading to highly diastereoselective additions.

Hydroboration: The approach of the borane (B79455) reagent is similarly controlled, resulting in the formation of alcohols with specific, predictable stereochemistry. iupac.org

Enolate Alkylation: In the alkylation of enolates bearing a β-silyl group, the bulky silicon substituent can control the formation of either syn or anti products depending on the reaction conditions. iupac.org

| Reaction Type | Substrate | Outcome | Controlling Factor |

|---|---|---|---|

| Electrophilic Substitution | Allylsilane with adjacent stereocenter | High diastereoselectivity | Steric hindrance from the silyl group directs the approach of the electrophile. iupac.org |

| Enolate Alkylation | Ester with β-silyl group | Diastereoselective formation of C-C bond | The silyl group biases the conformation of the enolate, leading to selective alkylation. iupac.org |

| Glycosylation | Silylated glycosyl donor | High stereoselectivity (α or β) | The electronic and steric properties of silyl groups on the carbohydrate ring influence the reactivity and selectivity of the glycosylation reaction. nih.gov |

Development of Silicon-Based Building Blocks for Advanced Chemical Synthesis

The unique properties of the di-tert-butylsilyl moiety have led to its incorporation into functional molecules, where it is not a temporary protecting group but a permanent part of the final structure. This has given rise to a new class of silicon-containing building blocks for advanced applications, particularly in medicinal chemistry and materials science. enamine.net

The replacement of a carbon atom with a silicon atom (a "C/Si switch") can significantly alter a molecule's properties. enamine.net The longer C-Si bond (approx. 1.87 Å) compared to a C-C bond (approx. 1.54 Å) changes the molecule's geometry, which can affect its interaction with biological targets like proteins. enamine.net Furthermore, the di-tert-butylsilyl group imparts considerable lipophilicity and hydrolytic stability.

A prominent area of research is the development of silicon-based prosthetic groups for use in positron emission tomography (PET) imaging. nih.gov Di-tert-butylsilane (B1239941) building blocks have been conjugated to peptides to allow for a simple, one-step labeling with the radioisotope fluorine-18. nih.govresearchgate.net The resulting Si-F bond is sufficiently stable under physiological conditions for in vivo imaging applications. Research has focused on optimizing these building blocks by introducing hydrophilic linkers to improve the pharmacokinetic profile of the resulting radiopharmaceuticals, leading to enhanced tumor uptake in preclinical studies. nih.gov

Precursors for Polysiloxane Materials

Ditert-butyl(hydroxy)silicon serves as a valuable monomer for the synthesis of specialized polysiloxane materials. Polysiloxanes, or silicones, are polymers featuring a repeating silicon-oxygen (Si-O) backbone. The specific properties of a polysiloxane are largely determined by the organic side groups attached to the silicon atoms.

Through a process known as polycondensation, the hydroxyl (-OH) groups of this compound molecules react with each other to form a stable Si-O-Si linkage, releasing a molecule of water in the process. This step-growth polymerization results in the formation of polyditert-butylsiloxane. The defining characteristic of this polymer is the presence of the two bulky tert-butyl groups on each silicon atom of the polymer chain. These groups exert significant steric hindrance, which influences the polymer's final properties in several key ways:

Modified Flexibility: Compared to the highly flexible polydimethylsiloxane (B3030410) (PDMS), the bulky tert-butyl groups restrict the rotational freedom of the Si-O backbone, leading to a more rigid polymer.

Enhanced Thermal Stability: The steric bulk can shield the polymer backbone from thermal degradation pathways.

Increased Hydrophobicity: The large, nonpolar tert-butyl groups create a highly hydrophobic polymer, making it exceptionally water-repellent.

The synthesis of polysiloxanes from silanol (B1196071) precursors is a foundational method in silicone chemistry, and the use of this compound allows for the creation of materials with tailored properties for specialized applications where rigidity and extreme hydrophobicity are desired. google.comgoogle.com

Radiopharmaceutical Development (e.g., 18F-Radiolabeling of Peptides)

One of the most significant advanced applications of the di-tert-butylsilyl moiety is in the field of nuclear medicine, specifically for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.gov The strategy, often referred to as the Silicon-Fluoride-Acceptor (SiFA) methodology, allows for the direct one-step labeling of sensitive biomolecules like peptides with the positron-emitting isotope Fluorine-18 (¹⁸F). researchgate.netspringernature.com

The process involves attaching a di-tert-butylsilyl-containing prosthetic group to a peptide. This modified peptide is then reacted with [¹⁸F]fluoride, which readily forms a strong covalent bond with the silicon atom. A critical requirement for any PET imaging agent is that the radioactive label remains firmly attached to the biomolecule under physiological conditions in vivo. Early attempts with less bulky substituents on the silicon, such as methyl groups, resulted in rapid hydrolysis of the Si-¹⁸F bond in the body, rendering the tracer useless. nih.govnih.gov

Research has consistently shown that the steric hindrance provided by the two tert-butyl groups is crucial for protecting the Si-¹⁸F bond from cleavage by water molecules. mdpi.comuib.no This hydrolytic stability ensures that the ¹⁸F label remains on the peptide as it travels through the bloodstream and targets specific cells, such as tumors, allowing for clear and accurate PET imaging. researchgate.netnih.gov This method has been successfully used to label peptides like bombesin (B8815690) and octreotate derivatives. researchgate.netnih.gov

| Silicon Substituents | Relative Hydrolytic Stability | Key Findings |

|---|---|---|

| Trimethyl | Low | Unstable in vivo, with rapid hydrolysis and high bone uptake of free [¹⁸F]fluoride. nih.gov |

| Diisopropyl | Medium | More stable than methyl groups, but less stable than tert-butyl groups. researchgate.netnih.gov |

| Di-tert-butyl | High | Confers excellent hydrolytic stability, making it suitable for in vivo PET imaging applications. nih.govmdpi.comnih.gov |

| Tert-butyldiphenyl | High | Also demonstrates high stability due to the presence of bulky substituents. uib.no |

Functionalization of Materials through Silylation of Hydroxyl Groups

The reactivity of the silanol group in this compound makes it an effective agent for the surface functionalization of various materials. Many inorganic materials, such as glass, silica (B1680970), and certain metal oxides, as well as organic polymers, have hydroxyl (-OH) groups on their surfaces. These groups are often polar and hydrophilic (water-attracting).

Through a silylation reaction, this compound can be covalently bonded to these surfaces. The reaction forms a stable Si-O-substrate linkage, effectively coating the material with a monolayer of di-tert-butylsilyl groups. This surface modification dramatically alters the material's properties:

Hydrophobicity: The primary effect is a significant increase in hydrophobicity. gelest.comfrontiersin.org The dense layer of nonpolar tert-butyl groups shields the underlying polar surface, causing water to bead up and roll off instead of wetting the surface. gelest.comutwente.nl This is crucial for creating water-repellent coatings, anti-fouling surfaces, and modifying the properties of materials like zeolites and clays (B1170129) for specialized catalytic or separation applications. wpi.eduresearchgate.net

Steric Shielding: The bulky nature of the di-tert-butylsilyl groups provides a steric barrier on the surface, which can prevent other molecules from approaching or adsorbing to the substrate.

Biocompatibility: In some applications, such as with synthetic amorphous silica, hydrophobic surface treatments with organosilanes have been shown to reduce the material's bioactivity, making it more biocompatible. frontiersin.org

This ability to precisely control surface chemistry is fundamental in advanced materials science, from chromatography to the development of specialized membranes. utwente.nl

Emerging Applications in Organosilicon Polymer Chemistry

The unique structural attributes of this compound are paving the way for new frontiers in organosilicon polymer chemistry. The steric bulk of the di-tert-butylsilyl moiety is a key feature being explored to create polymers with novel architectures and properties.

Current research is focused on incorporating these bulky groups into more complex polymer systems, such as block copolymers and hyperbranched polymers. nih.govmdpi.com In these applications, the di-tert-butylsiloxane units can act as rigid, hydrophobic blocks that influence the self-assembly and phase behavior of the resulting macromolecules. This could lead to the development of new thermoplastic elastomers, pressure-sensitive adhesives, or nanostructured materials with precisely controlled domains.

Furthermore, the robust chemistry of the di-tert-butylsilyl group, particularly its stability, is being leveraged in the synthesis of advanced functional materials. Derivatives of this compound, such as Di-tert-butylsilyl bis(trifluoromethanesulfonate), are used as powerful reagents in organic synthesis and polymer chemistry, enabling the creation of complex molecules and materials with enhanced thermal stability and chemical resistance. chemimpex.com The ongoing exploration of hydrosilylation and other catalytic methods for polymer synthesis continues to provide new avenues for incorporating sterically hindered silanes into high-performance materials for energy, electronics, and biomedical applications. mdpi.comfigshare.com

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing ditert-butyl(hydroxy)silicon with optimal purity?

- Methodological Answer: Synthesis requires precise control of stoichiometric ratios (e.g., cross-linking agents and peroxide initiators) and reaction conditions (temperature, solvent polarity). For example, cross-linking ratios of 90:9:1 (polymer:agent:peroxide) in ethanol/water mixtures yield higher gel fractions and thermal stability . Use inert atmospheres to prevent unintended hydrolysis. Characterization via FTIR and NMR ensures structural fidelity, while elemental analysis confirms purity.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Adopt OSHA/GHS-compliant protocols:

- Personal Protection: Wear nitrile gloves, goggles, and respiratory masks to avoid inhalation of vapors .

- Spill Management: Use non-sparking tools for solid residues; neutralize liquid spills with inert adsorbents (e.g., vermiculite) .

- Storage: Keep in airtight containers under nitrogen, away from moisture and ignition sources .

Q. What analytical techniques are essential for characterizing this compound’s reactivity?

- Methodological Answer:

- Surface Reactivity: Use XPS or AFM to study hydroxyl group interactions on silicon surfaces, as seen in APTES-modified silicon wafers .

- Kinetic Studies: Employ dilatometry to monitor polymerization rates in varying solvents (ethanol vs. water), noting reduced reaction speeds in aqueous systems .

- Thermal Stability: TGA/DSC analyses quantify decomposition temperatures and cross-linking efficacy .

Advanced Research Questions

Q. How can conflicting data on solvent effects in this compound polymerization be resolved?

- Methodological Answer: Discrepancies arise from solvent polarity impacting proton transfer efficiency. For example, ethanol enhances reaction rates due to better solubility of hydrophobic intermediates, while water induces polyelectrolyte formation, slowing kinetics . Design controlled experiments with mixed-solvent systems (e.g., ethanol-water gradients) and use in situ NMR to track intermediate species. Statistical modeling (e.g., ANOVA) can isolate solvent-specific variables .

Q. What strategies optimize this compound’s application in polymer composites?

- Methodological Answer:

- Cross-Linking Density: Adjust peroxide initiator concentrations (e.g., 1–3 wt%) to balance mechanical strength and processability. Higher initiator levels increase gel fraction but may reduce elasticity .

- Composite Design: Incorporate unsaturated sulfur-containing hydroxyethers to enhance thermal stability (up to 250°C) and tensile strength (20–30% improvement vs. non-cross-linked PVC) .

- Surface Functionalization: Graft silane groups (e.g., APTES) to improve adhesion in encapsulants for photovoltaic modules .

Q. How can researchers mitigate biases when analyzing this compound’s environmental stability?

- Methodological Answer:

- Controlled Aging Studies: Expose samples to UV/humidity cycles and compare degradation via GC-MS or FTIR. Use reference materials (e.g., BHT-stabilized polymers) to benchmark stability .

- Blinded Analysis: Engage independent labs to replicate results, reducing confirmation bias .

- Data Triangulation: Combine accelerated aging data with computational models (e.g., DFT for hydrolysis pathways) .

Data Analysis & Experimental Design

Q. What frameworks guide hypothesis formulation for this compound studies?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility: Pilot studies using microreactors to minimize reagent waste.

- Novelty: Explore understudied applications, such as dielectric materials for electronics .

- Ethics: Adhere to institutional safety protocols for silane handling .

Q. How should researchers structure datasets for reproducibility in silane chemistry?

- Methodological Answer:

- Metadata Standards: Report reaction conditions (solvent purity, humidity levels), instrument calibration data, and raw spectral files .

- Contradiction Logs: Document outlier data points (e.g., anomalous NMR peaks) and propose mechanistic hypotheses (e.g., trace water contamination) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.